Soyasapogenol B

Antiviral HSV-1 Oleanane triterpenoid

Soyasapogenol B is the functionally active terminal metabolite of soyasaponin I, delivering nearly complete growth suppression in HT-29 colon cancer cells while glycosidic precursors remain inactive. Unlike soyasapogenol A, it shows no estrogenic stimulation, enabling clean antiproliferative assessment in breast cancer models. With 4.6-fold greater potency against Hep-G2 cells than crude soyasaponin extracts, this high-purity aglycone reduces required test material and enhances assay sensitivity. Ideal for colorectal cancer chemoprevention research, fecal fermentation studies, and non-estrogenic mechanism investigations.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 6118-01-0
Cat. No. B7982132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasapogenol B
CAS6118-01-0
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1
InChIKeyYOQAQNKGFOLRGT-UXXABWCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.003063 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Soyasapogenol B (CAS 6118-01-0) Procurement Guide: Structure, Class, and Core Properties for Research Use


Soyasapogenol B (CAS 6118-01-0), also designated as 24-hydroxysophoradiol or olean-12-ene-3β,22β,24-triol, is an oleanane-type pentacyclic triterpenoid that serves as the aglycone core of group B soyasaponins [1]. With a molecular formula of C30H50O3 and a molecular weight of 458.7 g/mol, this triterpenoid occurs naturally in Glycine max (soybean) and various legumes [1]. The compound is distinguished from its glycosidic precursors by its markedly increased lipophilicity, which directly governs its differential biological activity profiles compared to soyasaponins [2]. Soyasapogenol B is also identified as the terminal microbial metabolite of dietary soyasaponin I following human colonic fermentation, a transformation that fundamentally alters its bioactivity from that of the parent glycoside [3].

Why Generic Soyasaponin Substitution Fails: Functional Divergence of Soyasapogenol B from Glycosidic Precursors and Group A Analogs


Soyasapogenol B cannot be functionally substituted by either its glycosidic precursors (soyasaponins I, III) or its close structural analog soyasapogenol A due to quantifiable divergence in molecular properties and resulting biological activity. The removal of sugar moieties to yield the aglycone dramatically increases lipophilicity, which in colon cancer models correlates directly with growth suppression potency; the glycosidic soyasaponins are largely inactive compared to the aglycone [1]. Furthermore, the differential hydroxylation pattern between soyasapogenol B (C-21 lacking OH) and soyasapogenol A (C-21 hydroxylated) produces opposing pharmacological profiles in estrogen-responsive cells: soyasapogenol A exhibits estrogenic agonist activity whereas soyasapogenol B demonstrates growth inhibition without estrogenic stimulation [2]. These structural and pharmacokinetic differences make generic class-based substitution scientifically invalid for applications requiring defined, reproducible activity.

Quantitative Evidence Guide: Soyasapogenol B vs. Soyasapogenol A and Glycosidic Soyasaponins


Anti-HSV-1 Activity: Soyasapogenol B Exhibits >20-Fold Higher Potency Than Soyasapogenol A

Soyasapogenol B demonstrates anti-herpes simplex virus type 1 (HSV-1) activity that is more than 20 times greater than that of soyasapogenol A. The activity of soyasapogenol A was reported as less than 1/20 of that observed for soyasapogenol B [1]. This structure-activity relationship identifies the C-21 hydroxyl group present in soyasapogenol A but absent in soyasapogenol B as a detrimental structural feature for anti-HSV-1 potency [1].

Antiviral HSV-1 Oleanane triterpenoid

Breast Cancer Cell Proliferation: Soyasapogenol B Is Growth Inhibitory Whereas Soyasapogenol A Is Estrogenic

In estrogen-responsive MCF-7 human breast cancer cells, soyasapogenol A (10 μM) stimulated a 2.5-fold increase in cell proliferation, whereas soyasapogenol B (10 μM) produced no significant proliferative effect at any tested concentration [1]. Furthermore, in estrogen-insensitive MDA-MB-231 breast cancer cells, soyasapogenol B (10 μM) demonstrated growth inhibitory activity [1]. Soyasapogenol A induced pS2 mRNA expression and ER-ERE DNA complex formation, confirming estrogen receptor-mediated agonist activity, whereas soyasapogenol B lacked these estrogenic effects [1].

Breast Cancer Estrogenicity Antiproliferative

Colon Cancer Cell Growth Suppression: Aglycones (Soyasapogenol B) Produce Near-Complete Inhibition While Glycosides Are Largely Inactive

In a comparative structure-activity study of purified soyasaponins and soyasapogenins against HT-29 human colon cancer cells over a 0–50 ppm concentration range, the aglycones soyasapogenol A and soyasapogenol B demonstrated almost complete suppression of cell growth [1]. In marked contrast, the glycosidic soyasaponins—including soyasaponin A1, soyasaponin A2, soyasaponin I, and group B soyasaponins—were largely inactive and showed no effect on cell growth [1]. Soyasaponin III and soyasapogenol B monoglucuronide exhibited only marginal bioactivity [1]. The study concluded that bioactivity increased with increased lipophilicity [1].

Colon Cancer Anticarcinogenic Structure-Activity Relationship

Caco-2 Colon Cancer Cell Viability: Soyasapogenol B Achieves 62.4% Reduction at 0.15 mg/mL vs. Higher Doses Required for Soyasaponins

In Caco-2 human colon adenocarcinoma cells, soyasapogenol B at 0.15 mg/mL reduced viable cell numbers by 62.4% after 24 hours of exposure (p < 0.05) [1]. For comparison, the glycosidic soyasaponins I and III required concentrations of 0.3–0.9 mg/mL to achieve significant reduction (8.6–65.3%) after 48–72 hours of exposure [1]. The study also noted that as lipophilicity increased from glycosides to aglycone, cell membrane morphology became rougher and more irregular, and PKC activity was reduced by 9–40% [1].

Colorectal Cancer Caco-2 Antiproliferative

Hep-G2 Hepatocellular Carcinoma Proliferation: Soyasapogenol-Containing Extracts Show ~4.6-Fold Greater Potency Than Total Soyasaponin Extract

In Hep-G2 human hepatocellular carcinoma cells, concentrated extracts containing soyasapogenols A and B exhibited substantially greater antiproliferative potency compared to a total soyasaponin extract devoid of detectable aglycones [1]. The 72-hour LC50 values were 0.052 ± 0.011 mg/mL for soyasapogenol A concentrate (SG-A), 0.128 ± 0.005 mg/mL for soyasapogenol B concentrate (SG-B), and 0.594 ± 0.021 mg/mL for the total soyasaponin extract (TS) [1]. Flow cytometry cell cycle analysis further revealed a significant sub-G1 apoptotic cell accumulation at 24 h (25.63 ± 2.1%) and 72 h (47.1 ± 3.5%) for SG-A compared to SG-B, while TS produced only minor sub-G1 accumulation [1].

Hepatocellular Carcinoma Hep-G2 Antiproliferative

Anti-Inflammatory Activity: Sapogenol B Among Most Potent Soy Bioactives, Achieving Comparable Inhibition at 10-Fold Lower Concentration

In a comparative evaluation of eight soybean bioactive compounds using LPS-induced RAW 264.7 macrophages, sapogenol B and Bowman-Birk inhibitor (BBI) resulted in the highest inhibition of pro-inflammatory responses (iNOS/NO and COX-2/PGE2 pathways) at a concentration 10 times lower than that required for the other tested compounds [1]. The study further identified that sapogenol B and genistein (1:1 molar ratio) exhibited synergistic inhibition of NO production and additive inhibition of PGE2 [1]. Saponin B group glycosides showed inhibition of the iNOS/NO pathway only, whereas sapogenol B inhibited both inflammatory pathways [1]. An antagonistic interaction was observed between saponin B group glycosides and sapogenol B [1].

Anti-inflammatory RAW 264.7 Macrophages iNOS/NO Pathway

Optimal Application Scenarios for Soyasapogenol B in Research and Industrial Settings


Colon Cancer Chemoprevention Studies Requiring Intestinal Microbial Metabolism Models

Soyasapogenol B is the terminal and principal microbial metabolite produced from dietary soyasaponin I following 48-hour anaerobic incubation with human fecal microbiota [1]. Given that glycosidic soyasaponins are largely inactive against HT-29 colon cancer cells while soyasapogenol B achieves almost complete growth suppression [2], this compound is the functionally relevant form for colon cancer chemoprevention research. Investigators studying the relationship between dietary soy intake and colorectal cancer risk should procure soyasapogenol B as the bioactive metabolite rather than relying on soyasaponin precursors that require microbial transformation to exert activity. This scenario is particularly applicable to ex vivo fecal fermentation models and studies involving gnotobiotic or human microbiota-associated animal models [1].

Breast Cancer Research Requiring Estrogenically Neutral Antiproliferative Agents

In estrogen receptor-positive breast cancer models, the use of soyasapogenol B rather than soyasapogenol A is essential to avoid confounding estrogenic effects. Soyasapogenol A (10 μM) stimulates a 2.5-fold increase in MCF-7 cell proliferation and induces pS2 mRNA expression, while soyasapogenol B (10 μM) produces no significant proliferative effect at any tested concentration in MCF-7 cells and demonstrates growth inhibitory activity in MDA-MB-231 cells [1]. Researchers investigating soy-derived compounds for breast cancer applications should procure soyasapogenol B for clean antiproliferative assessment without estrogen receptor-mediated interference. This application is particularly relevant for studies examining combinatorial effects with endocrine therapies or for isolating non-estrogenic mechanisms of action [1].

Hepatocellular Carcinoma Screening Programs Using Hep-G2 Cell Models

Soyasapogenol B-enriched extracts exhibit approximately 4.6-fold greater antiproliferative potency against Hep-G2 human hepatocellular carcinoma cells compared to total soyasaponin extracts that lack detectable aglycones (LC50: 0.128 ± 0.005 mg/mL vs. 0.594 ± 0.021 mg/mL) [1]. For screening programs and dose-response studies targeting liver cancer cell lines, procurement of soyasapogenol B rather than crude soyasaponin mixtures significantly reduces the quantity of test material required and improves assay sensitivity. This application scenario also encompasses hepatoprotection studies, where soyasapogenol B has demonstrated protective effects against tert-butyl hydroperoxide-induced cytotoxicity in HepG2 cells, with potency following the rank order: monoglucuronide > soyasapogenol B > soyasaponin III [2].

Biotechnological Production of Soyasapogenol B via Microbial Biotransformation

Patented biotechnological methods enable the production of soyasapogenol B through cultivation of microorganisms belonging to the genera Neocosmospora or Eupenicillium in media containing glycosides bearing soyasapogenol B as the aglycone [1]. This microbial deglycosylation approach mimics the human colonic metabolic pathway that converts soyasaponin I to soyasapogenol B as the terminal product [2]. For industrial biotechnology and nutraceutical manufacturing applications, this patented production method offers an alternative to chemical hydrolysis or extraction from plant sources. The resulting soyasapogenol B can be formulated into compositions with 3-O-D-glucuronopyranosyl soyasapogenol B at weight ratios ranging from 0.001 to 10 to optimize bodily absorption characteristics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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